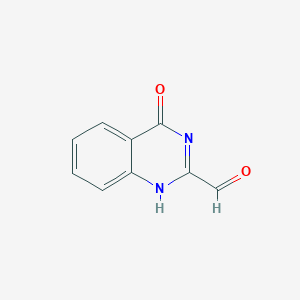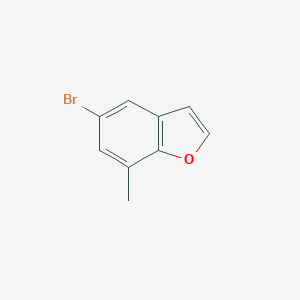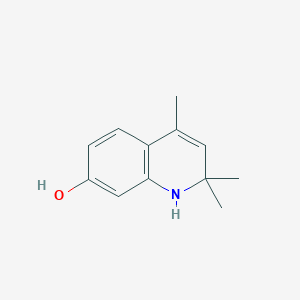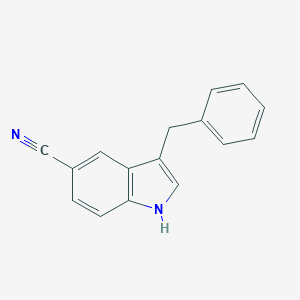
3-benzyl-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 3-benzyl-1H-indole-5-carbonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Research has shown that 3-benzyl-1H-indole-5-carbonitrile has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways involved in cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-benzyl-1H-indole-5-carbonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for the research on 3-benzyl-1H-indole-5-carbonitrile. One area of interest is its potential use in the development of new antibiotics to combat drug-resistant bacteria. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Conclusion:
3-benzyl-1H-indole-5-carbonitrile is a chemical compound with significant potential applications in various fields, including medicine, agriculture, and materials science. Its high purity and yield, low toxicity, and various biochemical and physiological effects make it a promising compound for further research. While its mechanism of action is not fully understood, ongoing research is expected to uncover new applications and optimize its use in different fields.
Synthesemethoden
The synthesis of 3-benzyl-1H-indole-5-carbonitrile can be achieved through several methods, including the reaction of benzylamine with 2-cyanoacetamide in the presence of a catalyst such as triethylamine. Another method involves the reaction of benzyl cyanide with indole in the presence of a base such as sodium hydride. Both methods have been found to yield high purity and yield of 3-benzyl-1H-indole-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1H-indole-5-carbonitrile has been extensively studied for its potential applications in medicine. Research has shown that it exhibits anticancer properties by inducing apoptosis in cancer cells. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-benzyl-1H-indole-5-carbonitrile has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
17380-31-3 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-benzyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-10-13-6-7-16-15(9-13)14(11-18-16)8-12-4-2-1-3-5-12/h1-7,9,11,18H,8H2 |
InChI-Schlüssel |
FYYLYGUSDSKOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |
Andere CAS-Nummern |
17380-31-3 |
Synonyme |
3-Benzyl-1H-indole-5-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



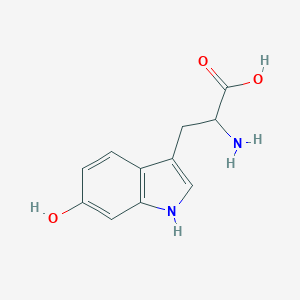
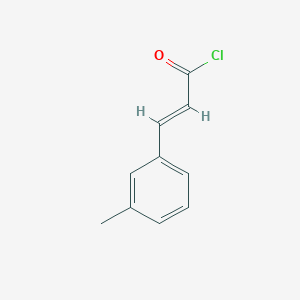

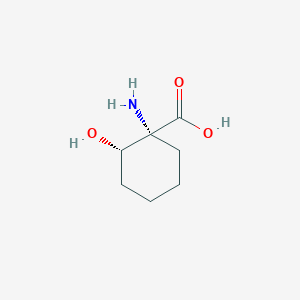
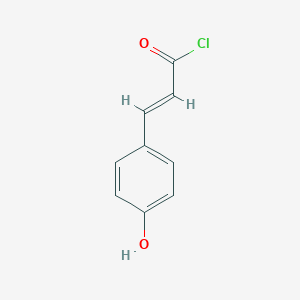
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
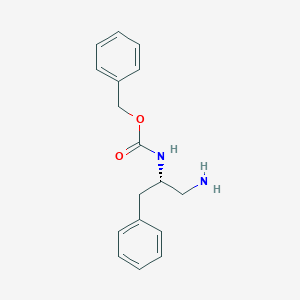
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
